1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 1 and 5, a trifluoromethyl group at position 4, and an aldehyde group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity and leading to the desired biological effect. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(7(8,9)10)5(3-13)11-12(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDWGJXNZVNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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